(R)-2-Acetamido-N-(3-(((2-(2-bromoacetamido)ethyl)amino)methyl)benzyl)-3-methoxypropanamide
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Overview
Description
®-2-Acetamido-N-(3-(((2-(2-bromoacetamido)ethyl)amino)methyl)benzyl)-3-methoxypropanamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, biochemistry, and materials science. The compound’s structure suggests it could be involved in complex biochemical interactions due to its multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-N-(3-(((2-(2-bromoacetamido)ethyl)amino)methyl)benzyl)-3-methoxypropanamide likely involves multiple steps, including:
Formation of the acetamido group: This could be achieved by acetylation of an amine precursor.
Introduction of the bromoacetamido group: This might involve a nucleophilic substitution reaction where a bromoacetyl group is introduced to an amine.
Coupling reactions: The benzyl and methoxypropanamide groups could be introduced through coupling reactions, possibly using reagents like benzyl halides and methoxypropanamide derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the acetamido or bromoacetamido groups.
Substitution: The bromoacetamido group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products would depend on the specific reactions but could include derivatives with modified functional groups, such as hydroxylated or de-brominated compounds.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound could be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical studies: It might be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Drug development: The compound could serve as a lead compound or a pharmacophore in the development of new drugs.
Industry
Material science:
Mechanism of Action
The mechanism of action would depend on the specific application but could involve:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Acetamido-N-(3-aminomethyl)benzyl-3-methoxypropanamide
- ®-2-Acetamido-N-(3-bromoacetamido)benzyl-3-methoxypropanamide
Uniqueness
The presence of both acetamido and bromoacetamido groups, along with the methoxypropanamide moiety, makes this compound unique in its potential reactivity and applications.
Properties
CAS No. |
1638744-97-4 |
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Molecular Formula |
C18H27BrN4O4 |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
(2R)-2-acetamido-N-[[3-[[2-[(2-bromoacetyl)amino]ethylamino]methyl]phenyl]methyl]-3-methoxypropanamide |
InChI |
InChI=1S/C18H27BrN4O4/c1-13(24)23-16(12-27-2)18(26)22-11-15-5-3-4-14(8-15)10-20-6-7-21-17(25)9-19/h3-5,8,16,20H,6-7,9-12H2,1-2H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m1/s1 |
InChI Key |
NNZSNSWAPAQYNX-MRXNPFEDSA-N |
Isomeric SMILES |
CC(=O)N[C@H](COC)C(=O)NCC1=CC=CC(=C1)CNCCNC(=O)CBr |
Canonical SMILES |
CC(=O)NC(COC)C(=O)NCC1=CC=CC(=C1)CNCCNC(=O)CBr |
Origin of Product |
United States |
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